N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)isoquinoline-1-carboxamide
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Overview
Description
The compound “N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)isoquinoline-1-carboxamide” is a complex organic molecule. It contains a triazole group, which is a nitrogenous heterocyclic moiety with the molecular formula C2H3N3 . Triazole compounds are known for their versatile biological activities and are present as a central structural component in a number of drug classes .
Synthesis Analysis
The synthesis of similar triazole compounds often involves multi-step reactions . For instance, one method involves using hydrazine hydrate in the presence of a starting material like 2,3-dichloropyrazine . Another method involves the use of ethanol and hydrazine hydrate, followed by the addition of 2-chloropyrazine .Molecular Structure Analysis
The molecular structure of this compound is complex, containing a triazole group, a pyridine group, and an isoquinoline group. The triazole group, in particular, contains two carbon and three nitrogen atoms .Chemical Reactions Analysis
Triazole compounds are known to readily bind in the biological system with a variety of enzymes and receptors, showing versatile biological activities . They are often used in medicinal chemistry and are included in the class of antimicrobials due to their safety profile and excellent therapeutic index .Scientific Research Applications
Synthesis Methods
Efficient synthesis methods are crucial for generating compounds with potential biological activity. For instance, the synthesis of substituted 3,4-dimethylisoxazolo[5,4-b]pyridine-5-carboxamide and benzo[b][1,8]naphthyridine-3-carboxamide derivatives involves a one-pot method utilizing benzyl amine, aromatic aldehydes, and aminoquinoline or amino-isoxazole, indicating the compound's role in generating diverse heterocyclic structures (Guleli et al., 2019).
Antibacterial and Anticancer Activity
The exploration of new compounds for antibacterial and anticancer applications is a significant area of research. Compounds synthesized from N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)isoquinoline-1-carboxamide have been evaluated for their potential antibacterial and anticancer activities. For example, certain derivatives have been studied for their in vivo activity against lymphocytic leukemia, highlighting the compound's utility in developing new therapeutics (Anderson et al., 1988).
Heterocyclic Chemistry
The compound also plays a role in the synthesis of heterocyclic structures, such as tetra- and penta-heterocyclic compounds incorporating the isoquinoline moiety. These syntheses involve Michael addition reactions and lead to the formation of novel structures with potential biological activities (Abdallah et al., 2009).
Fluorescent Properties
Exploring the fluorescent properties of compounds derived from this compound can lead to applications in materials science and biological imaging. The synthesis of derivatives and their application as fluorescent whiteners on polyester fibers showcases the compound's utility beyond pharmaceuticals (Rangnekar & Shenoy, 1987).
Mechanism of Action
Properties
IUPAC Name |
N-[[7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]isoquinoline-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12F3N5O/c19-18(20,21)12-6-8-26-14(9-12)24-25-15(26)10-23-17(27)16-13-4-2-1-3-11(13)5-7-22-16/h1-9H,10H2,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGTTWAHAXBBCTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN=C2C(=O)NCC3=NN=C4N3C=CC(=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12F3N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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